

A Technical Guide to the Structural Characteristics of p-Tolylcarbinol

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Compound of Interest

Compound Name: 4-Methylbenzyl alcohol

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Introduction

p-Tolylcarbinol, systematically known as 1-(4-methylphenyl)ethanol, is an aromatic alcohol with significant applications in the fragrance industry and as a versatile intermediate in organic synthesis.^[1] Its structure, comprising a hydroxyl-substituted ethyl group attached to a para-substituted toluene ring, imparts a unique combination of polarity and aromatic character. This document provides a comprehensive technical overview of the core structural, spectroscopic, and chemical characteristics of p-Tolylcarbinol, intended for a scientific audience engaged in research and development.

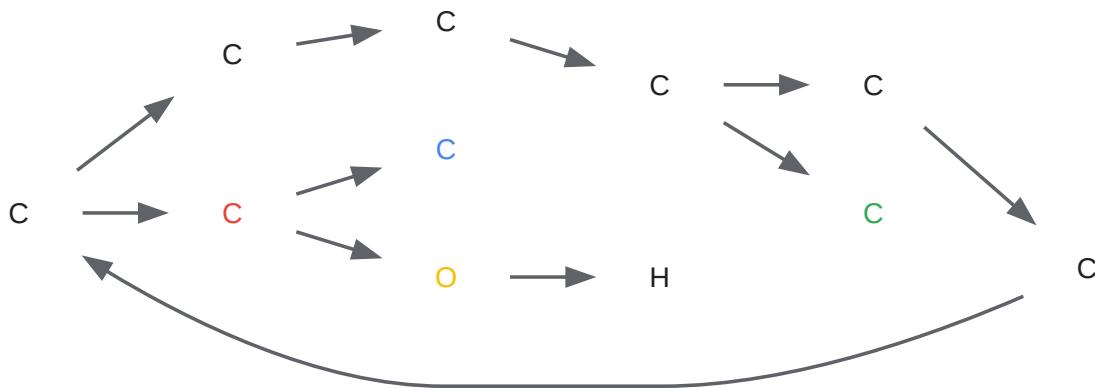
It is important to distinguish 1-(4-methylphenyl)ethanol (CAS 536-50-5), the primary subject of this guide, from its isomer, (4-methylphenyl)methanol (CAS 589-18-4), which is also sometimes referred to as p-tolylcarbinol. This guide will focus exclusively on the former, also known by synonyms such as α ,4-Dimethylbenzyl Alcohol and Methyl-p-tolylcarbinol.

Molecular Structure and Physicochemical Properties

The fundamental identity of p-Tolylcarbinol is defined by its molecular formula and the spatial arrangement of its constituent atoms. These details are summarized below.

Molecular Identity

The molecular structure of p-Tolylcarbinol consists of a chiral center at the carbinol carbon, bonded to a hydroxyl group, a methyl group, a hydrogen atom, and a p-tolyl group.



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Caption: Molecular structure of p-Tolylcarbinol (1-(4-methylphenyl)ethanol).

Physicochemical Data

A summary of key quantitative properties of p-Tolylcarbinol is presented in Table 1. The compound is a colorless liquid at room temperature with a mild, floral odor.^[1] It is slightly soluble in water but readily soluble in common organic solvents like ethanol and ether.^{[1][2]}

Property	Value	Reference
Chemical Formula	$C_9H_{12}O$	[3]
Molecular Weight	136.19 g/mol	[3][4]
CAS Number	536-50-5	[3][4]
Appearance	Clear, colorless liquid	[1][3]
Density	0.987 g/mL at 20 °C	[4]
Boiling Point	218-220 °C	[4]
Refractive Index (n _{20/D})	1.523	[4]
Water Solubility	Slightly soluble/miscible	[1][5]
pKa	14.56 ± 0.20 (Predicted)	[1]

Spectroscopic and Structural Characterization

The precise structure of p-Tolylcarbinol is elucidated through various spectroscopic techniques. The data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The characteristic signals for p-Tolylcarbinol are detailed in Table 2.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~7.26	Doublet	~7.6	2H	Ar-H (ortho to CH(OH)CH ₃)
~7.15	Doublet	~7.6	2H	Ar-H (meta to CH(OH)CH ₃)
~4.88	Quartet	~6.4	1H	CH(OH)CH ₃
~2.34	Singlet	-	3H	Ar-CH ₃
~1.85	Singlet (broad)	-	1H	-OH
~1.48	Doublet	~6.8	3H	CH(OH)CH ₃

(Data compiled
from
representative
spectra in
CDCl₃)

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule.

Chemical Shift (δ) ppm	Carbon Assignment
~144.8	Ar-C (quaternary, attached to $\text{CH}(\text{OH})\text{CH}_3$)
~131.5	Ar-C (quaternary, attached to CH_3)
~127.2	Ar-CH (meta to $\text{CH}(\text{OH})\text{CH}_3$)
~121.1	Ar-CH (ortho to $\text{CH}(\text{OH})\text{CH}_3$)
~69.8	$\text{CH}(\text{OH})\text{CH}_3$
~25.2	$\text{CH}(\text{OH})\text{CH}_3$
~21.1	Ar- CH_3

(Data compiled from representative spectra in CDCl_3)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The key absorptions for p-Tolylcarbinol are listed in Table 3. The spectrum is dominated by a strong, broad absorption for the O-H stretch, characteristic of an alcohol, and signals corresponding to the aromatic ring.[5]

Wavenumber (cm^{-1})	Intensity	Assignment
~3356	Strong, Broad	O-H stretch (alcohol)
~3025	Medium	sp^2 C-H stretch (aromatic)
~2965	Medium	sp^3 C-H stretch (aliphatic)
~1593, 1489	Medium-Strong	C=C stretch (aromatic ring)
~1086	Strong	C-O stretch (secondary alcohol)
~824	Strong	C-H bend (para-disubstituted ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For alcohols, the molecular ion peak can be weak.[\[6\]](#) Common fragmentation pathways include α -cleavage and dehydration (loss of H_2O).[\[5\]](#)[\[6\]](#)

- Molecular Ion (M^+): $\text{m/z} = 136$
- Key Fragments:
 - $\text{m/z} = 121$: $[\text{M} - \text{CH}_3]^+$, loss of the methyl group from the carbinol position via α -cleavage.
 - $\text{m/z} = 118$: $[\text{M} - \text{H}_2\text{O}]^+$, loss of water (dehydration).
 - $\text{m/z} = 117$: $[\text{M} - \text{H}_2\text{O} - \text{H}]^+$
 - $\text{m/z} = 91$: $[\text{C}_7\text{H}_7]^+$, tropylion ion, a common fragment for toluene derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducible characterization of chemical compounds. The following sections outline generalized protocols for the synthesis and analysis of p-Tolylcarbinol.

Synthesis Protocol: Reduction of 4'-Methylacetophenone

A common laboratory method for the synthesis of p-Tolylcarbinol is the reduction of the corresponding ketone, 4'-methylacetophenone, using a reducing agent like sodium borohydride (NaBH_4).

Materials:

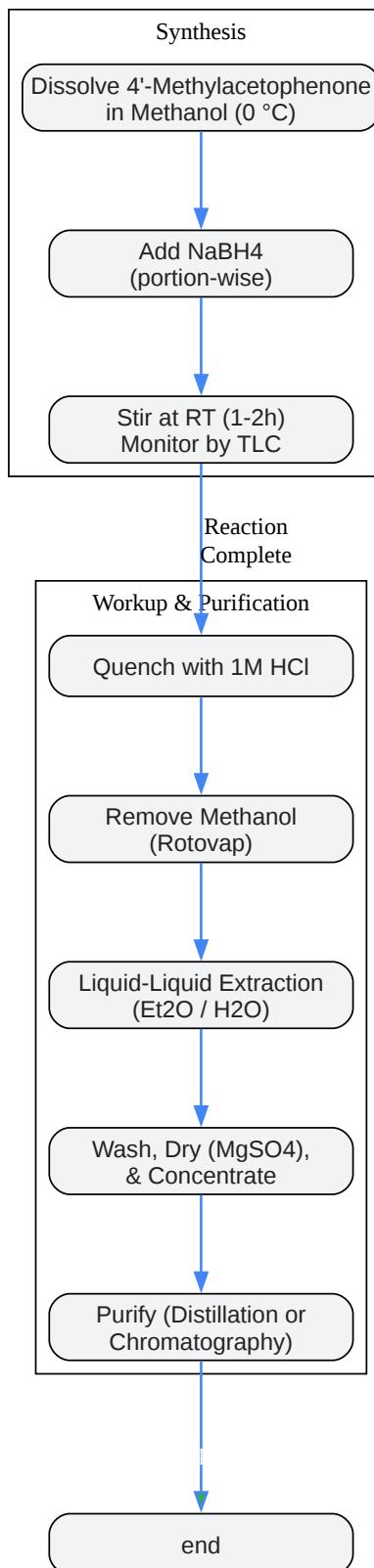
- 4'-Methylacetophenone
- Sodium borohydride (NaBH_4)
- Methanol

- Diethyl ether
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

- Dissolve 4'-methylacetophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar and cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
- Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until gas evolution ceases.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Partition the remaining aqueous residue between diethyl ether and water.
- Separate the layers and extract the aqueous phase with two additional portions of diethyl ether.
- Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude p-Tolylcarbinol.

- The product can be further purified by vacuum distillation or column chromatography if necessary.



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Caption: General workflow for the synthesis of p-Tolylcarbinol via reduction.

Analytical Protocols

NMR Sample Preparation:

- Accurately weigh 5-10 mg of the purified p-Tolylcarbinol.[7]
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a clean vial.[7]
- Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
- Cap the tube and place it in the NMR spectrometer for analysis.

IR Spectroscopy (Neat Liquid Film):

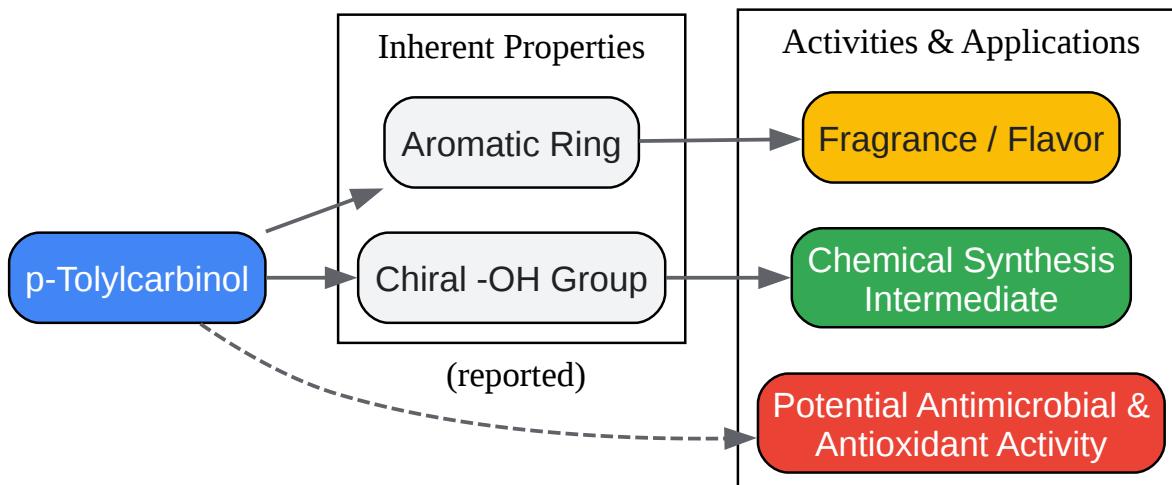
- Place a single drop of liquid p-Tolylcarbinol onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]
- Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[3][8]
- Mount the "sandwich" plates in the sample holder of the IR spectrometer.
- Acquire a background spectrum of the empty beam path, then acquire the sample spectrum.

Biological and Chemical Profile

While not a primary pharmaceutical agent, p-Tolylcarbinol possesses properties and applications of interest to the drug development and life sciences sectors.

- Fragrance and Flavoring: It is used as a fragrance ingredient in perfumes and cosmetics and as a flavoring agent.[1]
- Chemical Intermediate: Its hydroxyl group can be readily functionalized, making it a useful building block for the synthesis of more complex molecules.

- Reported Biological Activity: Some studies have indicated that p-Tolylcarbinol may exhibit antimicrobial and antioxidant properties, which are common among phenolic and aromatic alcohol compounds.^[1] However, extensive research into specific mechanisms or signaling pathways is not widely documented.



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Caption: Logical relationships of p-Tolylcarbinol's structural features to its applications.

Conclusion

p-Tolylcarbinol (1-(4-methylphenyl)ethanol) is a well-characterized aromatic alcohol. Its structure is definitively confirmed by a combination of NMR, IR, and mass spectrometry, which together provide a unique spectroscopic fingerprint. The presence of a reactive hydroxyl group and a stable aromatic core makes it a valuable compound in both industrial and research settings. The standardized data and protocols presented in this guide serve as a foundational resource for scientists working with this compound.

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